2-Chloro-3-iodoisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-iodoisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The compound is characterized by its molecular formula C6H2ClIN2 and a molecular weight of 264.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodoisonicotinonitrile typically involves halogenation reactions. One common method is the iodination of 2-chloroisonicotinonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed, with reactions carried out in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Coupling Products: The major products are biaryl compounds formed through the coupling of the aryl halide with boronic acids.
Scientific Research Applications
2-Chloro-3-iodoisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodoisonicotinonitrile and its derivatives involves interactions with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or receptors, thereby exerting biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the molecular mechanisms underlying its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroisonicotinonitrile
- 3-Iodoisonicotinonitrile
- 2-Bromo-3-iodoisonicotinonitrile
Comparison
2-Chloro-3-iodoisonicotinonitrile is unique due to the presence of both chlorine and iodine atoms on the isonicotinonitrile scaffold. This dual halogenation provides distinct reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts . The combination of these halogens can enhance the compound’s biological activity and make it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-3-iodopyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNWSSJNSSQPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474403 |
Source
|
Record name | 2-Chloro-3-iodopyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908279-56-1 |
Source
|
Record name | 2-Chloro-3-iodopyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.